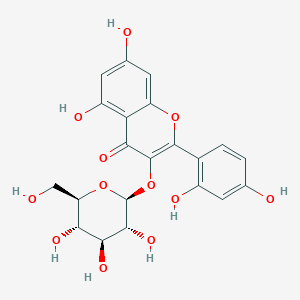

Morin 3-O-|A-D-glucopyranoside

Description

Overview of Flavonoid Glycosides in Chemical Biology and Natural Product Research

Flavonoids are a diverse group of natural compounds characterized by a fifteen-carbon skeleton consisting of two benzene (B151609) rings linked by a heterocyclic pyrane ring. nih.gov They are widely distributed throughout the plant kingdom and are responsible for a variety of functions, including pigmentation and defense against microbes and UV radiation. nih.govfrontiersin.org In nature, flavonoids are most commonly found not as free aglycones, but as glycosides, where one or more hydroxyl groups are attached to a sugar moiety. mdpi.comsemanticscholar.org

The attachment of a sugar, a process known as glycosylation, significantly alters the physicochemical properties of the flavonoid, such as its solubility, stability, and distribution within biological systems. mdpi.comnih.gov These modifications are central to their role in chemical biology and natural product research. The sugar component can be L-rhamnose, D-glucose, galactose, or other carbohydrates, and the linkage is commonly found at the 3- or 7-position of the flavonoid core. semanticscholar.org

From a research perspective, flavonoid glycosides are investigated for their vast range of pharmacological activities. frontiersin.org Studies have identified them as having antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties. mdpi.comresearchgate.net The type and position of the sugar can influence these biological effects. For instance, while aglycones are often more potent antioxidants in vitro, their glycoside forms may exhibit enhanced bioavailability. nih.gov The study of these compounds involves their isolation from natural sources, structural elucidation through spectroscopic methods, chemical or microbial synthesis, and evaluation of their biological activities. nih.govingentaconnect.compjmonline.org

Rationale for Scholarly Investigation of Morin (B1676745) 3-O-α-D-glucopyranoside

The scholarly interest in Morin 3-O-α-D-glucopyranoside stems from the significant biological activities of its aglycone, morin. Morin (3,5,7,2′,4′-pentahydroxyflavone) is a well-studied flavonol found in various plants, including members of the Moraceae family, guava leaves, and old fustic. unifi.itplos.org Research has established that morin possesses a wide array of pharmacological effects, including antioxidant, anti-inflammatory, antidiabetic, and neuroprotective activities. unifi.itarastirmax.com

A key driver for the investigation of morin and its derivatives is its potent inhibitory activity against certain enzymes. For example, morin has been identified as a significant inhibitor of α-glucosidase, an enzyme linked to type 2 diabetes, with a reported IC50 value of 4.48 ± 0.04 μM. researchgate.netchemfaces.com It also inhibits other enzymes like xanthine (B1682287) oxidase. unifi.itmedchemexpress.com Given that glycosylation can modulate the activity and properties of a parent flavonoid, the synthesis and study of morin glycosides is a logical progression in natural product research.

The investigation into specific glycosides like Morin 3-O-α-D-glucopyranoside aims to understand how the addition of a glucose molecule at the 3-position affects the known bioactivities of morin. Research on the closely related anomer, Morin 3-O-β-D-glucopyranoside, which has been isolated from the Arabian medicinal plant Acridocarpus orientalis, provides a template for this rationale. nih.govmdpi.com Studies on the β-anomer have explored its antifungal, antioxidant, and anti-lipid peroxidation properties, demonstrating that the glycoside form possesses significant, though different, activities compared to the morin aglycone. nih.govmdpi.comresearchgate.net For example, while morin was a better scavenger of DPPH radicals, its β-glucoside form showed more significant anti-lipid peroxidation activity. mdpi.com Such findings justify the specific investigation of different anomers like the α-glucoside to build a comprehensive structure-activity relationship profile.

Current Frontiers and Knowledge Gaps in Research on Morin 3-O-α-D-glucopyranoside

Despite the rationale for its study, the academic literature on Morin 3-O-α-D-glucopyranoside specifically is limited, highlighting several knowledge gaps and areas for future research.

A primary knowledge gap is the comparative biological evaluation of the α- and β-anomers of Morin 3-O-glucopyranoside. Much of the existing research has focused on the β-form, which has been isolated from natural sources and synthesized microbially. pjmonline.orgnih.gov There is a lack of studies directly comparing the antioxidant, enzyme inhibitory, or cytotoxic activities of the α-glucopyranoside versus the β-glucopyranoside. Such research is crucial as the stereochemistry of the glycosidic bond can significantly impact how the molecule interacts with biological targets.

Furthermore, while the aglycone morin has been extensively studied, the detailed mechanisms of action for its glycosylated forms are not well understood. unifi.it The full spectrum of biological targets for Morin 3-O-α-D-glucopyranoside remains to be elucidated. Future research could focus on screening this compound against a wider range of enzymes, cell lines, and biological pathways to uncover novel activities.

Another frontier is in the area of synthesis. While microbial glycosylation has been shown to produce Morin 3-O-β-D-glucopyranoside, developing efficient and stereoselective chemical synthesis methods for the α-anomer is a key challenge. nih.govpjmonline.org A reliable synthetic route would enable the production of sufficient quantities for in-depth biological studies and the creation of further derivatives. The fragmentation of knowledge, where specialized disciplines study components in isolation, can create barriers to understanding the compound's role in a larger biological context, a challenge noted in complex systems thinking. ufgd.edu.brumanizales.edu.co

Finally, the biotransformation and metabolism of Morin 3-O-α-D-glucopyranoside in vivo represent a significant unknown. Understanding how this specific glycoside is absorbed, metabolized by gut microbiota, and distributed in the body is essential for evaluating its potential as a bioactive compound.

Data Tables

Table 1: Chemical and Physical Properties of Morin 3-O-α-D-glucopyranoside This table summarizes the computed chemical and physical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₁₂ | PubChem nih.gov |

| Molecular Weight | 464.4 g/mol | PubChem nih.gov |

| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | PubChem nih.gov |

| Polar Surface Area | 207 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 8 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 12 | PubChem nih.gov |

Table 2: Selected Reported Biological Activities of Morin and a Related Glycoside This table presents research findings for the parent compound (aglycone) Morin and its β-anomer glycoside to provide context for the research landscape. Data for the α-anomer is not widely available.

| Compound | Assay | Target/Test | Result (IC₅₀ or Activity) | Source |

| Morin | Enzyme Inhibition | α-glucosidase | IC₅₀: 4.48 ± 0.04 μM | researchgate.netchemfaces.com |

| Morin | Antioxidant | DPPH Radical Scavenging | Higher activity than its glycoside | mdpi.com |

| Morin 3-O-β-D-glucopyranoside | Antioxidant | DPPH Radical Scavenging | Lower activity than morin | mdpi.com |

| Morin 3-O-β-D-glucopyranoside | Antioxidant | Anti-lipid peroxidation | Higher activity than morin | mdpi.com |

| Morin 3-O-β-D-glucopyranoside | Antifungal | Aspergillus niger | 18 mm inhibition zone @ 100 µ g/disc | nih.gov |

| Morin 3-O-β-D-glucopyranoside | Antifungal | Candida albicans | 12 mm inhibition zone @ 100 µ g/disc | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C21H20O12 |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(24)5-12(14)31-19(20)9-2-1-7(23)3-10(9)25/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1 |

InChI Key |

FHFOMZFUWNHILS-QSOFNFLRSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Sources, Biosynthesis, and Isolation Methodologies in Academic Research on Morin 3 O α D Glucopyranoside

Natural Occurrence and Ecological Distribution in Plant Systems

Morin (B1676745) 3-O-α-D-glucopyranoside and its isomers are found in various plant species, where they contribute to the plant's defense mechanisms and other physiological processes. Research has identified the presence of morin glycosides in specific families of flowering plants.

One notable source is Acridocarpus orientalis, a medicinal plant from the Arabian region belonging to the Malpighiaceae family. nih.govnih.gov Studies on the phytochemical constituents of its aerial parts led to the successful isolation and identification of Morin 3-O-β-D-glucopyranoside. nih.govresearchgate.net While this is the β-isomer, its discovery is significant for the study of morin glycosides in general. The plant is found in tropical and sandy regions of Asia and Africa, including Oman. nih.gov

Other related morin glycosides have been identified in the leaves of the guava plant (Psidium guajava L.). doc-developpement-durable.org Specifically, two different compounds, morin-3-O-α-L-lyxopyranoside and morin-3-O-α-L-arabopyranoside, were isolated from this species. doc-developpement-durable.org The guava plant is widely distributed throughout the globe in tropical and subtropical regions. ijmrhs.comunifi.it The presence of these related structures in different plant families highlights the diverse distribution of morin-based glycosides in the plant kingdom.

| Compound | Plant Source | Plant Family | Geographical Distribution |

|---|---|---|---|

| Morin 3-O-β-D-glucopyranoside | Acridocarpus orientalis | Malpighiaceae | Tropical and sandy regions of Asia, Africa, and Oman nih.gov |

| Morin-3-O-α-L-lyxopyranoside | Psidium guajava L. (Guava) | Myrtaceae | Tropical and subtropical regions worldwide doc-developpement-durable.orgijmrhs.comunifi.it |

| Morin-3-O-α-L-arabopyranoside | Psidium guajava L. (Guava) | Myrtaceae | Tropical and subtropical regions worldwide doc-developpement-durable.orgijmrhs.comunifi.it |

Enzymatic and Metabolic Pathways for Biosynthesis of Flavonoid Glycosides

The biosynthesis of flavonoid glycosides is a complex, multi-step process originating from primary metabolic pathways in plants. nih.govfrontiersin.org The core flavonoid structure, known as the aglycone (in this case, morin), is synthesized via the phenylpropanoid pathway. nih.gov This process begins with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of a chalcone (B49325) scaffold, which is the precursor to all flavonoids. nih.govnih.gov This chalcone is then modified by various enzymes like isomerases, hydroxylases, and reductases to produce the specific flavonoid aglycone. nih.gov The final and critical step in forming a compound like Morin 3-O-α-D-glucopyranoside is glycosylation.

Glycosylation is the enzymatic process of attaching a sugar moiety to the flavonoid aglycone. mdpi.com This reaction is predominantly catalyzed by a large family of enzymes called UDP-sugar-dependent glycosyltransferases (UGTs). mdpi.comfrontiersin.org These enzymes transfer a sugar, such as glucose, from an activated sugar donor molecule, typically UDP-glucose, to a specific hydroxyl group on the flavonoid. frontiersin.orgnih.gov

In the formation of O-glycosides, the sugar is attached to a hydroxyl group via an oxygen atom. frontiersin.org For Morin 3-O-α-D-glucopyranoside, a specific UGT recognizes the morin aglycone and catalyzes the transfer of glucose to the hydroxyl group at the C-3 position of the flavonoid's C-ring. nih.gov This glycosylation step is crucial as it enhances the water solubility and stability of the flavonoid, which facilitates its transport and storage within the plant cell, often in the vacuole. frontiersin.orgnih.gov

Recent advancements in metabolic engineering and synthetic biology have enabled the production of specific flavonoid glycosides in microbial systems like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgresearchgate.net This approach involves introducing the necessary plant genes for the flavonoid biosynthetic pathway into a host microorganism. researchgate.net

To produce a specific glycoside, the gene for the core flavonoid pathway is introduced along with a gene encoding a specific UGT. nih.gov For instance, by co-expressing the genes for morin biosynthesis and a glucosyltransferase that acts on the 3-O position, it is possible to engineer E. coli to produce Morin 3-O-glucoside. frontiersin.org

A significant challenge in this process is the reliance on the expensive sugar donor, UDP-glucose. jmb.or.krresearchgate.net To overcome this, researchers have developed innovative strategies, such as creating fusion proteins. One such approach involves fusing a flavonoid O-glucosyltransferase with a sucrose (B13894) synthase. jmb.or.kr This fusion enzyme can utilize sucrose, a much cheaper substrate, to regenerate the UDP-glucose donor, making the bioproduction process more efficient and cost-effective. jmb.or.krresearchgate.net

Advanced Extraction and Isolation Strategies from Biological Matrices

Obtaining pure Morin 3-O-α-D-glucopyranoside from plant sources for research requires a multi-step process involving initial extraction followed by rigorous purification.

The initial step involves extracting the crude mixture of phytochemicals from the plant matrix. Traditional methods often rely on solvent-based extraction. In the case of isolating Morin 3-O-β-D-glucopyranoside from Acridocarpus orientalis, researchers used a crude methanolic extract as the starting point. nih.govresearchgate.net The dried plant material is soaked in a solvent like methanol (B129727) or ethanol (B145695), which dissolves the flavonoids and other compounds. mdpi.com The resulting solution is then filtered and concentrated. doc-developpement-durable.orgmdpi.com

In recent years, there has been a shift towards more environmentally friendly "green" extraction technologies that reduce the use of organic solvents and improve efficiency. nih.gov

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles disrupts the plant cell walls, enhancing the release of intracellular compounds and increasing extraction yield in a shorter time. nih.gov

Deep Eutectic Solvents (DESs): These are novel green solvents that are mixtures of natural compounds (like choline (B1196258) chloride and ethylene (B1197577) glycol) and have low volatility and toxicity. nih.govmdpi.com DESs have shown remarkable effectiveness in extracting flavonoids, sometimes outperforming traditional solvents like ethanol and methanol. nih.govmdpi.com

| Extraction Technology | Principle | Advantages |

|---|---|---|

| Conventional Solvent Extraction | Dissolving compounds in organic solvents like methanol or ethanol. mdpi.com | Simple and well-established. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. nih.gov | Increased efficiency, reduced extraction time and solvent consumption. nih.gov |

| Deep Eutectic Solvents (DESs) | Utilizes a mixture of natural compounds as an alternative, green solvent. mdpi.com | Environmentally friendly, high extraction capacity, sustainable. nih.govmdpi.com |

After initial extraction, the crude extract contains a complex mixture of compounds. Achieving research-grade purity requires sophisticated purification techniques, primarily based on chromatography. nih.gov

A common workflow involves several stages:

Fractionation: The crude extract is first subjected to fractionation, often using column chromatography with silica (B1680970) gel. researchgate.net This separates the compounds into different fractions based on their polarity. In the isolation of Morin 3-O-β-D-glucopyranoside, the compound was found in the ethyl acetate (B1210297) fraction after initial separation of the methanolic extract. nih.govresearchgate.net

Gel Filtration Chromatography: Further purification can be achieved using techniques like gel filtration with Sephadex LH-20. unimi.it This method separates molecules based on their size, effectively removing impurities of different molecular weights. unimi.it

High-Speed Counter-Current Chromatography (HSCCC): This is an advanced, support-free liquid-liquid partition chromatography technique that is highly effective for separating flavonoid glycosides from complex mixtures. mdpi.com It allows for the injection of crude samples and yields high-purity compounds on a preparative scale. mdpi.com

Purity Verification: The purity of the final isolated compound is typically confirmed using High-Performance Liquid Chromatography (HPLC), and its structure is elucidated through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comnih.gov

This combination of extraction and multi-step chromatographic purification is essential for obtaining the pure Morin 3-O-α-D-glucopyranoside required for detailed scientific investigation. researchgate.net

Elucidation of Molecular Mechanisms of Action: in Vitro and in Silico Investigations of Morin 3 O α D Glucopyranoside

Cellular and Subcellular Target Identification and Validation

Morin-3-O-β-D-glucopyranoside has demonstrated significant cytotoxic effects against several human cancer cell lines, indicating that its cellular targets are involved in cell viability and proliferation pathways. In vitro studies have validated its activity by measuring the reduction in cell viability upon treatment. Specifically, the compound was assayed against colorectal adenocarcinoma cell lines (HT29 and HCT116) and a human hepatoma-derived cell line (HepG2).

The compound's application resulted in a marked suppression of cell viability in these lines. medchemexpress.com Against the HepG2 cell line, viability was reduced to 11.20% compared to the control. medchemexpress.com For the HCT116 and HT29 cell lines, viability was suppressed to 22.19% and 38.11%, respectively. medchemexpress.com These findings identify these cancer cell lines as clear cellular targets for the compound's cytotoxic activity.

Cytotoxicity of Morin-3-O-β-D-glucopyranoside on Human Cancer Cell Lines

| Cell Line | Cancer Type | Remaining Cell Viability (%) |

|---|---|---|

| HepG2 | Hepatoma | 11.20 |

| HCT116 | Colorectal Adenocarcinoma | 22.19 |

| HT29 | Colorectal Adenocarcinoma | 38.11 |

Modulation of Key Enzyme Activities and Protein-Ligand Interactions

The molecular mechanism of morin (B1676745) and its glycosides involves direct interaction with and modulation of key enzymes that are critical to various pathological and physiological processes.

Inhibition of Reverse Transcriptase and Protein-Tyrosine Kinase

Morin-3-O-β-D-glucopyranoside has been identified as an inhibitor of both reverse transcriptase and protein-tyrosine kinase. medchemexpress.com This inhibitory profile suggests potential applications in antiviral and anticancer contexts, as these enzymes are crucial for retroviral replication and cellular signal transduction pathways that govern cell growth and proliferation. medchemexpress.com The parent compound, morin, has been shown to suppress the signal transducer and activator of transcription 3 (STAT3) pathway by inhibiting activated protein tyrosine kinases such as Src, JAK-1, and JAK-2. nih.gov This effect is mediated by the activation of the protein tyrosine phosphatase SHP1. nih.gov

Regulation of Xanthine (B1682287) Oxidase and PTP1B Activities

Morin-3-O-β-D-glucopyranoside is a known inhibitor of xanthine oxidase, an enzyme that catalyzes the final steps of purine (B94841) metabolism to produce uric acid. medchemexpress.com Overactivity of this enzyme is linked to hyperuricemia and gout. frontiersin.org The aglycone, morin, demonstrates a mixed-type inhibition of xanthine oxidase, with Ki and Kies values of 7.9 µM and 35.1 µM, respectively. nih.gov It is important to note, however, that studies on other flavonoids suggest that glycosylation can dramatically reduce the inhibitory activity against xanthine oxidase. nih.gov

Regarding Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways, there is currently no direct evidence in the reviewed literature demonstrating its inhibition by morin-3-O-α-D-glucopyranoside or its β-anomer. researchgate.net However, PTP1B is a recognized target for flavonoid compounds, and its inhibition is considered a therapeutic strategy for type 2 diabetes and obesity. researchgate.netmedcraveonline.com

Enzyme Inhibitory Profile of Morin and Morin-3-O-β-D-glucopyranoside

| Enzyme | Compound | Activity/Inhibition Details |

|---|---|---|

| Reverse Transcriptase | Morin-3-O-β-D-glucopyranoside | Inhibitory activity confirmed. medchemexpress.com |

| Protein-Tyrosine Kinase | Morin-3-O-β-D-glucopyranoside | Inhibitory activity confirmed. medchemexpress.com |

| Xanthine Oxidase | Morin-3-O-β-D-glucopyranoside | Inhibitory activity confirmed. medchemexpress.com |

| Xanthine Oxidase | Morin (aglycone) | Mixed-type inhibition (Ki = 7.9 µM, Kies = 35.1 µM). nih.gov |

| GSK3β | Morin (aglycone) | Effective inhibitor; binds to ATP binding pocket. nih.govnih.gov |

Interactions with Glycogen Synthase Kinase 3-Beta (GSK3β)

Glycogen synthase kinase 3-beta (GSK3β) is a crucial kinase implicated in numerous cellular signaling pathways, including those involved in neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov While direct studies on the glucoside are lacking, its aglycone, morin, has been identified as an effective inhibitor of GSK3β. nih.gov Structural studies have revealed that morin inhibits GSK3β by binding directly to its ATP binding pocket. nih.gov This interaction blocks the enzyme's activity and has been shown to reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, both in vitro and in vivo. nih.gov

Perturbation of Intracellular Signaling Pathways and Gene Expression

The biological effects of morin and its derivatives are deeply rooted in their ability to interfere with and modulate critical intracellular signaling cascades, thereby altering gene expression profiles related to inflammation, cell survival, and proliferation.

Impact on NF-κB and Akt Signaling Cascades

NF-κB Signaling: The transcription factor nuclear factor-kappaB (NF-κB) is a central mediator of inflammatory responses and cell survival. The aglycone, morin, has been shown to be a potent suppressor of NF-κB activation induced by a wide range of inflammatory stimuli and carcinogens. nih.gov The mechanism of this suppression involves the inhibition of the IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. nih.gov This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby inhibiting the expression of NF-κB-regulated genes involved in cell survival (e.g., Bcl-xL, survivin) and proliferation (e.g., cyclin D1). nih.gov

Akt Signaling: The Akt (Protein Kinase B) signaling pathway is a critical cascade that promotes cell survival and growth. mdpi.com Studies on the aglycone, morin, have shown that it can modulate this pathway. For instance, morin treatment has been observed to upregulate the expression of Akt in neuronal cells, providing a neuroprotective effect against diabetes-mediated oxidative stress and apoptosis. nih.gov The ability of flavonoids and their glycosides to modulate the PI3K/Akt/mTOR pathway is a recognized mechanism for their anticancer effects. mdpi.com For example, other flavonoid glycosides have been shown to induce cell cycle arrest through the Akt signaling pathway. mdpi.com

Modulation of Apoptotic and Anti-Apoptotic Pathways

Morin has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines by modulating key proteins in the apoptotic cascade. A primary mechanism involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central to the mitochondrial (intrinsic) pathway of apoptosis. Morin treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax. jcpjournal.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases. jcpjournal.org

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Research indicates that morin treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. jcpjournal.orgiiarjournals.org The activation of caspase-3 is a critical step that leads to the cleavage of essential cellular proteins, including poly (ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological changes of apoptosis. jcpjournal.org Furthermore, morin has been found to upregulate the expression of Fas and Fas ligand, suggesting an involvement of the extrinsic, death receptor-mediated apoptotic pathway. jcpjournal.org

| Protein Target | Effect of Morin Treatment | Outcome | References |

|---|---|---|---|

| Bcl-2 | Decreased expression | Promotes apoptosis | jcpjournal.org |

| Bax | Increased expression | Promotes apoptosis | jcpjournal.orgiiarjournals.org |

| Caspase-9 | Increased activation | Initiates caspase cascade | jcpjournal.orgiiarjournals.org |

| Caspase-3 | Increased activation | Executes apoptosis | jcpjournal.orgiiarjournals.org |

| PARP | Increased cleavage | Indicator of apoptosis | jcpjournal.org |

| Fas/Fas Ligand | Increased expression | Activates extrinsic pathway | jcpjournal.org |

Cell Cycle Progression Analysis in Research Models

In addition to inducing apoptosis, morin has been demonstrated to interfere with the normal progression of the cell cycle in cancer cells. jcpjournal.orgiiarjournals.org Flow cytometry analysis has consistently shown that morin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. jcpjournal.orgiiarjournals.orgnih.govijmrhs.com This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation.

The mechanism underlying this G2/M arrest involves the modulation of key cell cycle regulatory proteins. The transition from the G2 to M phase is primarily controlled by the cyclin B1/Cdk1 (also known as Cdc2) complex. wikipedia.org Research has shown that morin treatment leads to a significant decrease in the expression levels of both cyclin B1 and Cdk1. jcpjournal.orgiiarjournals.orgnih.gov The downregulation of this critical complex is a key factor in the observed cell cycle arrest. Furthermore, morin has been found to increase the expression of the cyclin-dependent kinase inhibitor p21 and Wee1, while decreasing the levels of the phosphatase Cdc25c. iiarjournals.orgnih.gov The upregulation of p21 and Wee1 inhibits Cdk1 activity, while the downregulation of Cdc25c prevents its activation, collectively enforcing the G2/M checkpoint. iiarjournals.org

| Protein | Function in G2/M Transition | Effect of Morin Treatment | References |

|---|---|---|---|

| Cyclin B1 | Regulatory subunit of Cdk1 | Decreased expression | jcpjournal.orgiiarjournals.orgnih.gov |

| Cdk1 (Cdc2) | Catalytic subunit, drives entry into mitosis | Decreased expression | jcpjournal.orgiiarjournals.orgnih.gov |

| p21 | Inhibits Cdk activity | Increased expression | iiarjournals.orgnih.gov |

| Wee1 | Inhibitory kinase of Cdk1 | Increased expression | iiarjournals.org |

| Cdc25c | Activating phosphatase of Cdk1 | Decreased expression | iiarjournals.org |

Mechanisms Underlying Antioxidant and Redox Homeostasis Regulation

Morin is a potent antioxidant that acts through multiple mechanisms to protect cells from oxidative damage caused by reactive oxygen species (ROS). bmrat.orgmdpi.com Its protective effects are attributed to both its ability to directly neutralize free radicals and its capacity to enhance the endogenous antioxidant defense systems of the cell.

Induction of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, morin enhances the cell's own antioxidant defenses by upregulating the expression of various antioxidant enzymes. bmrat.orgnih.gov A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.govnih.govtmu.edu.tw Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Morin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. mdpi.comnih.gov In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes, leading to their increased transcription.

Studies have shown that morin treatment leads to increased expression and activity of several critical antioxidant enzymes, including:

Heme oxygenase-1 (HO-1): This enzyme catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin. nih.govnih.govtmu.edu.tw

Superoxide (B77818) dismutase (SOD): SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. bmrat.orgmdpi.comnih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. bmrat.orgnih.gov

Glutathione (B108866) peroxidase (GPx): GPx reduces hydrogen peroxide and lipid hydroperoxides, using glutathione as a cofactor. mdpi.com

By bolstering these endogenous systems, morin provides a sustained defense against oxidative stress. bmrat.orgnih.govnih.gov

Anti-inflammatory and Immunomodulatory Mechanism Research

Morin exhibits significant anti-inflammatory properties by targeting key pathways involved in the inflammatory response. ijmrhs.comnih.govresearchgate.net Its mechanisms include the suppression of pro-inflammatory enzymes and the reduction of inflammatory signaling molecules.

Inhibition of Pro-inflammatory Mediator Production

Chronic inflammation is associated with the overproduction of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.govresearchgate.net Research has extensively documented morin's ability to inhibit the production of these mediators in various experimental models.

Morin has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. semanticscholar.org It also inhibits the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. researchgate.net Furthermore, morin can downregulate the expression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, often in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govresearchgate.netresearchgate.net This suppression is frequently mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. researchgate.net By blocking these key inflammatory mediators, morin helps to mitigate the inflammatory process. nih.gov

| Mediator | Function | Effect of Morin | References |

|---|---|---|---|

| Nitric Oxide (NO) | Pro-inflammatory signaling molecule | Inhibits production via iNOS suppression | semanticscholar.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Decreases expression | nih.govresearchgate.netresearchgate.net |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Decreases expression | nih.govresearchgate.netresearchgate.net |

| Interleukin-1 beta (IL-1β) | Pro-inflammatory cytokine | Decreases expression | nih.govresearchgate.net |

| NF-κB | Transcription factor for inflammatory genes | Inhibits activation | researchgate.net |

Effects on Immune Cell Function in Model Systems

Direct research on the effects of Morin 3-O-α-D-glucopyranoside on immune cell function is limited in the available scientific literature. However, extensive in vitro studies have been conducted on its aglycone, morin, which provides significant insights into the potential immunomodulatory activities of its glycoside derivatives.

Morin has been identified as a potent anti-inflammatory agent through its action on macrophage cells. unifi.it In various model systems, morin demonstrates the ability to inhibit activated macrophages. unifi.it Studies using the RAW 264.7 macrophage cell line, an established in vitro model for inflammatory responses, have shown that morin significantly suppresses inflammatory pathways. nih.gov Treatment with morin has been observed to downregulate the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cells stimulated with monosodium urate crystals. nih.govepa.gov

Furthermore, morin effectively inhibits the production of key inflammatory mediators, including nitric oxide (NO). epa.gov The molecular mechanism for these effects is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govepa.gov Western blot analysis has confirmed that morin inhibits the expression of COX-2 and TNF-α proteins by preventing the activation of NF-κB. nih.govepa.gov

While these studies focus on the aglycone, there is evidence to suggest that conjugated forms of morin are highly active. Research on morin metabolites, specifically morin sulfates/glucuronides, found that they potently inhibited nitric oxide production from lipopolysaccharide (LPS)-activated macrophages, with a 50% inhibition concentration (IC50) in the micromolar range (1.25 µM), which was significantly lower than that of the parent morin (1.25 mM). nih.gov These findings indicate that conjugation, including glycosylation, may be crucial for the biological activity of morin, suggesting that Morin 3-O-α-D-glucopyranoside could possess significant immunomodulatory effects. Additionally, a study on the related compound morin-3-O-β-D-glucopyranoside confirmed its biological relevance by demonstrating significant anti-lipid peroxidation activity, although its direct effects on immune cells were not evaluated. nih.govresearchgate.net

Computational and Theoretical Chemistry Approaches

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as Morin 3-O-α-D-glucopyranoside, and a target protein at the molecular level. These methods provide valuable insights into the stability of the ligand-protein complex and the specific amino acid residues involved in the interaction.

Currently, specific molecular docking and dynamics simulation studies focusing exclusively on Morin 3-O-α-D-glucopyranoside are not widely reported in the scientific literature. However, related computational studies on similar morin glycosides have been performed. For instance, a molecular docking study analyzed the interaction between morin-3-O-α-L-arabopyranoside (a compound with a different sugar moiety) and several molecular targets related to antibacterial activity. scribd.com The study found that the compound could bind within the active sites of multiple bacterial protein targets with binding energies ranging from -6.5 to -9.6 kcal/mol, indicating favorable interactions. scribd.com Such computational approaches are instrumental in identifying potential biological targets and elucidating the structural basis for a compound's activity. General docking studies on a wide range of naturally occurring flavonoids have also been performed to screen for activity against targets involved in inflammation and cancer, providing a framework for how such analyses can be applied. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a validated QSAR model, it becomes possible to predict the activity of new, untested derivatives and to guide the design of molecules with enhanced potency. mdpi.comnih.gov

A comprehensive search of the literature did not yield any specific QSAR models developed for derivatives of Morin 3-O-α-D-glucopyranoside. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally measured biological activities against a specific target. nih.gov Once such a dataset is available, molecular descriptors representing the physicochemical properties of the molecules are calculated and used to build a predictive model. Such models have been successfully created for various classes of natural product derivatives to predict activities like α-glucosidase inhibition, which is relevant for managing blood glucose levels. mdpi.com While the methodology is well-established, its application to generate predictive models for Morin 3-O-α-D-glucopyranoside derivatives has not yet been reported.

Preclinical Research Models and Methodologies for Mechanistic Studies of Morin 3 O α D Glucopyranoside Non Human

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro models are fundamental for initial mechanistic studies, allowing for controlled investigation of a compound's effects at the cellular and molecular level.

The selection of appropriate cell lines is critical for investigating the specific biological activities of a compound. Research on Morin-3-O-β-D-glucopyranoside, an isomer of the target compound, has utilized several human cancer cell lines to probe its cytotoxic potential.

HepG2 (Hepatocellular Carcinoma), HCT116, and HT29 (Colorectal Carcinoma): Studies on Morin-3-O-β-D-glucopyranoside have demonstrated its cytotoxic effects against these cell lines. nih.gov This suggests that the glycosylation of morin (B1676745) does not eliminate its anti-cancer properties, providing a rationale for using these cell lines to investigate the mechanisms of Morin 3-O-α-D-glucopyranoside.

LNCaP (Prostate Cancer): The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research. cytion.comcytion.com While studies have shown that the aglycone, morin, can inhibit proliferation and promote apoptosis in LNCaP cells, specific research on Morin 3-O-α-D-glucopyranoside in this cell line is not extensively documented. nih.gov

HL-60 (Promyelocytic Leukemia): This human leukemia cell line is a standard model for studying the effects of compounds on cell cycle and apoptosis. nih.gov Extensive research has demonstrated that morin induces cell cycle arrest and apoptosis in HL-60 cells through mitochondria-dependent pathways. nih.govresearchgate.net These findings suggest that HL-60 cells would be a relevant model to determine if Morin 3-O-α-D-glucopyranoside retains similar mechanisms of action.

MG63 and C3H10T1/2 (Osteoblast-like and Mesenchymal Stem Cells): To investigate pro-osteogenesis activities, cell lines like MG63 (human osteosarcoma) and C3H10T1/2 (mouse mesenchymal stem cells) are often employed. nih.gov Research on morin has shown it can facilitate the development of osteoblasts, making these cell lines suitable for exploring the potential bone-regeneration properties of its glycoside derivatives. nih.gov

Primary Rat Hepatocytes: These non-cancerous cells are used to study hepatoprotective effects. Studies on morin have shown it can protect primary rat hepatocytes from high glucose-induced oxidative stress and apoptosis. nih.govnih.gov This model is ideal for investigating whether Morin 3-O-α-D-glucopyranoside possesses similar protective capabilities against metabolic stress in normal liver cells.

| Cell Line | Cell Type | Application in Research on Morin and its Glycosides |

|---|---|---|

| HepG2 | Human Hepatocellular Carcinoma | Used to assess the cytotoxicity of Morin-3-O-β-D-glucopyranoside. nih.gov |

| HCT116 | Human Colorectal Carcinoma | Utilized to evaluate the cytotoxic effects of Morin-3-O-β-D-glucopyranoside. nih.gov |

| HT29 | Human Colorectal Carcinoma | Employed in cytotoxicity assays for Morin-3-O-β-D-glucopyranoside. nih.gov |

| LNCaP | Human Prostate Adenocarcinoma | Used to study the anti-proliferative and apoptotic effects of the aglycone, morin. nih.gov |

| HL-60 | Human Promyelocytic Leukemia | A model for investigating morin-induced cell cycle arrest and apoptosis. nih.govresearchgate.net |

| MG63, C3H10T1/2 | Osteoblast-like and Mesenchymal Stem Cells | Applied in studies of morin's pro-osteogenic and bone regeneration activities. nih.gov |

| Primary Rat Hepatocytes | Normal Rat Liver Cells | Used to demonstrate the protective effects of morin against high glucose-induced cellular damage. nih.govnih.gov |

A variety of standardized assays are used to quantify the effects of compounds on cell health and function. These methods are crucial for elucidating the mechanisms of action of molecules like Morin 3-O-α-D-glucopyranoside.

Cellular Viability Assays: These assays measure the number of living, healthy cells in a sample. abcam.com

Metabolic Assays: Tetrazolium-based assays (e.g., MTT, MTS) and resazurin assays measure the metabolic activity of viable cells, which is proportional to the number of living cells. nih.govlicorbio.com

Dye Exclusion Assays: Methods like the trypan blue exclusion test distinguish viable cells from non-viable cells based on membrane integrity. researchgate.netnih.gov

Physiological Response Assays:

Apoptosis Detection: Flow cytometry using Annexin V and propidium iodide (PI) staining can differentiate between healthy, apoptotic, and necrotic cells. nih.gov DNA fragmentation, a hallmark of late-stage apoptosis, can be visualized through DNA ladder assays on agarose gels. researchgate.net

Cell Cycle Analysis: Flow cytometry with DNA-binding dyes like PI is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any compound-induced cell cycle arrest. mdpi.com

Mitochondrial Membrane Potential (ΔΨm) Measurement: Fluorescent dyes are used to assess mitochondrial health, as a loss of membrane potential is an early indicator of apoptosis. nih.govnih.gov

Reactive Oxygen Species (ROS) Detection: Cellular probes that fluoresce upon oxidation are used to measure levels of intracellular ROS, which can indicate oxidative stress-induced apoptosis. nih.govresearchgate.net

Protein Expression Analysis: Western blotting is a key technique used to measure changes in the levels of specific proteins involved in pathways like apoptosis (e.g., caspases, Bcl-2 family proteins) and cell signaling. nih.gov

Synthetic Strategies and Derivatization Research for Morin 3 O α D Glucopyranoside

Chemical Synthesis Approaches for Flavonoid Glycosides

The chemical synthesis of flavonoid O-glycosides is a complex undertaking that requires strategic planning to manage the multiple reactive hydroxyl groups present on both the flavonoid aglycone and the sugar moiety. The primary challenge lies in achieving regioselectivity and stereoselectivity to form the desired glycosidic bond at a specific position, such as the C-3 hydroxyl group of morin (B1676745), and with the correct anomeric configuration (α or β).

General synthetic tactics can be broadly categorized into two main approaches thieme-connect.com:

Direct Glycosylation : This is the most common strategy, involving the direct coupling of a suitably protected flavonoid aglycone with a glycosyl donor. The success of this method hinges on the differential reactivity of the flavonoid's hydroxyl groups or the use of protecting groups to mask all but the target hydroxyl group. researchgate.net For flavonols like morin, the 3-OH group is often the most reactive, facilitating selective glycosylation. thieme-connect.com

Flavonoid Moiety Elaboration : In this less common approach, the glycosidic linkage is formed with a precursor molecule, and the flavonoid's characteristic ring system is constructed in subsequent steps. thieme-connect.com

A critical component of these syntheses is the choice of the glycosyl donor . Several types of donors are employed, each with specific activators and reaction conditions that influence the yield and stereochemical outcome of the glycosylation.

| Glycosyl Donor Type | Common Examples | Typical Promoters/Conditions | Key Features |

| Glycosyl Halides | Acetobromo-α-D-glucose | Silver or mercury salts (Koenigs-Knorr), Phase-transfer catalysts | Historically significant and widely used; reaction conditions can be harsh. thieme-connect.comfrontiersin.org |

| Glycosyl Imidates | Trichloroacetimidates | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive donors, often providing good yields under mild conditions. thieme-connect.com |

| Glycosyl Esters | Acetates, Benzoates | Lewis acids | Used for specific applications; reactivity is generally lower than halides or imidates. thieme-connect.com |

| Glycosyl Fluorides | Glycosyl Fluorides | Lewis acids or specific catalysts (e.g., SnCl₂, AgClO₄) | Offer high stability and can lead to stereoselective glycosylation. thieme-connect.com |

A viable chemical synthesis of Morin 3-O-α-D-glucopyranoside would first involve the synthesis or isolation of the morin aglycone. acs.org Subsequently, a protection strategy would be implemented, leaving the C-3 hydroxyl group available for glycosylation. For instance, the other four hydroxyl groups (at C-5, C-7, C-2', and C-4') could be protected using groups like benzyl (B1604629) or silyl (B83357) ethers. The protected morin would then be reacted with a protected α-D-glucopyranosyl donor, such as a glucosyl trichloroacetimidate, in the presence of a Lewis acid promoter. The final step would involve the removal of all protecting groups from the flavonoid and sugar moieties to yield the target compound.

Chemoenzymatic and Biotransformation Methodologies for Glycosylation

Chemoenzymatic and biotransformation methods offer powerful alternatives to purely chemical synthesis, often providing exceptional regio- and stereoselectivity under mild reaction conditions, thereby avoiding the need for complex protection and deprotection steps. nih.gov

Biotransformation utilizes whole microbial cells to perform glycosylation. This approach has been successfully applied to produce morin glycosides. Research has demonstrated that morin can be converted into Morin-3-O-glucoside through microbial transformation with the filamentous fungus Cunninghamella sp. researchgate.netnih.govspringermedicine.com In these processes, the microorganism's endogenous enzymes recognize the morin substrate and attach a glucose moiety, often with high specificity. Fungal biotransformation is a valuable tool for producing glycosylated flavonoids, as entomopathogenic fungi are known to catalyze O-glycosylation reactions effectively. researchgate.netmdpi.com

Chemoenzymatic synthesis involves the use of isolated enzymes, either glycosyltransferases or glycoside hydrolases, to catalyze the formation of the glycosidic bond. nih.gov

Glycosyltransferases (GTs) are enzymes that transfer a sugar moiety from an activated donor substrate (typically a nucleotide sugar like UDP-glucose) to an acceptor molecule. nih.gov This method is highly specific. For example, UGT78D1, a flavonol-specific glycosyltransferase, has been shown to regioselectively glucosylate the 3-OH position of various flavonols, including quercetin (B1663063) and kaempferol. nih.gov A similar enzymatic approach could be applied to morin to specifically synthesize the 3-O-glucoside derivative.

Glycoside Hydrolases (GHs) , particularly endoglycosidases, can be used in a "reverse" manner to perform transglycosylation. glycoforum.gr.jp This involves the enzyme transferring an entire oligosaccharide from a donor to a suitable acceptor. This method is highly convergent and allows for the synthesis of complex glycan structures on a polypeptide or other molecule. nih.gov

These biological methods are advantageous for their high selectivity and environmentally benign reaction conditions, making them attractive for the sustainable production of flavonoid glycosides. nih.gov

Design and Synthesis of Structurally Modified Analogues and Prodrugs

To improve the pharmacological properties of Morin 3-O-α-D-glucopyranoside, researchers can design and synthesize structurally modified analogues and prodrugs. The goals of such modifications include enhancing biological activity, increasing bioavailability, improving stability, and targeting specific tissues. nih.govmdpi.com

Structural Analogues involve making specific chemical changes to the core morin or glycoside structure. For instance, a library of morin analogues was synthesized by introducing thiourea (B124793) moieties, which were then evaluated as urease inhibitors. nih.gov This study demonstrated that structural modification could lead to compounds with potent and targeted enzymatic inhibition. Another innovative approach utilized artificial intelligence to identify potential morin analogues that could act as CaV1.2 channel blockers, which were then synthesized and biologically evaluated. researchgate.net These strategies could be adapted to the morin glycoside backbone to explore new biological activities.

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This strategy is often used to overcome issues like poor water solubility or low membrane permeability. mdpi.com For a compound like Morin 3-O-α-D-glucopyranoside, a prodrug could be designed by esterifying the hydroxyl groups on the glucose moiety with functional groups that improve its pharmacokinetic profile. mdpi.com For example, highly polar groups could be introduced to create prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of tumors, thereby achieving targeted drug release. mdpi.com This approach increases selectivity and can reduce off-target toxicity.

| Modification Strategy | Objective | Example Approach |

| Analogue Synthesis | Enhance or alter biological activity | Introduction of new functional groups (e.g., thiourea, alkyl chains) onto the flavonoid core. nih.gov |

| Prodrug Design | Improve bioavailability, solubility, or targeting | Esterification of sugar hydroxyls with amino acids or glycol spacers to improve absorption. mdpi.com |

| Prodrug Design | Achieve targeted drug release | Attachment of a hypoxia-activated promoiety to release the active drug in tumor microenvironments. mdpi.com |

Structural Elucidation Methodologies for Novel Derivatives (e.g., advanced NMR, HRMS)

The unambiguous determination of the structure of newly synthesized or isolated morin glycoside derivatives is crucial. This is accomplished using a combination of advanced spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula with high accuracy. Techniques like Electrospray Ionization (ESI) are commonly used. Multi-stage mass spectrometry (MSⁿ) is particularly valuable for analyzing flavonoid glycosides. nih.gov In this method, the parent ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern can reveal the type of aglycone, the nature of the sugar units, the sequence of sugars in an oligosaccharide chain, and the position of the glycosidic linkage. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the complete structural elucidation of glycosides in solution. creative-biostructure.com

¹H NMR provides information on the number and chemical environment of protons. For Morin 3-O-α-D-glucopyranoside, it can help identify the protons on the flavonoid skeleton and the sugar ring. The coupling constants (J-values) of the anomeric proton (H-1'') are critical for determining the stereochemistry of the glycosidic bond (α or β).

¹³C NMR reveals the number and type of carbon atoms. Specific chemical shifts are characteristic of the flavonoid carbons and the carbons of the glucose moiety. For example, the ¹³C NMR spectrum of Morin-3-O-β-D-glucopyranoside shows characteristic signals for the glucose moiety, including the anomeric carbon (C-1'') at δ 105.3 ppm. nih.gov

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity. HMBC is particularly crucial as it shows long-range correlations (typically over 2-3 bonds) between protons and carbons. This allows for the definitive assignment of the glycosylation site by observing a correlation between the anomeric proton of the sugar and the carbon of the aglycone to which it is attached (e.g., H-1'' to C-3).

The importance of these techniques was highlighted in a study that revised the original NMR assignments for Morin-3-O-glucoside, demonstrating the necessity of rigorous spectroscopic analysis for correct structure determination. researchgate.netnih.govspringermedicine.com

| Technique | Information Provided | Application to Morin Glycosides |

| HRMS | Exact molecular weight and elemental formula. | Confirms the molecular formula of a new derivative. |

| MSⁿ | Structural fragmentation patterns. | Determines sugar sequence and linkage position. nih.gov |

| ¹H NMR | Proton environment and coupling constants. | Determines anomeric configuration (α/β) and assigns proton signals. |

| ¹³C NMR | Carbon skeleton information. | Assigns carbon signals of the aglycone and sugar. nih.gov |

| 2D NMR (HMBC) | Long-range H-C correlations. | Confirms the exact site of glycosylation (e.g., C-3). researchgate.net |

Advanced Analytical Techniques in Research on Morin 3 O α D Glucopyranoside

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of flavonoid glycosides from plant extracts and other complex mixtures. While specific validated methods solely for Morin (B1676745) 3-O-α-D-glucopyranoside are not extensively detailed in publicly available literature, established protocols for its aglycone, morin, and other similar flavonoid glycosides provide a robust framework for its analysis.

Method development typically involves optimizing the separation on a reversed-phase column, most commonly a C18 column. The mobile phase usually consists of a gradient elution system combining an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). The acid helps to sharpen peaks by suppressing the ionization of phenolic hydroxyl groups. Detection is commonly performed using a Diode Array Detector (DAD), which allows for spectral analysis across a range of wavelengths to confirm peak purity and identity.

Validation of an HPLC method ensures its reliability, accuracy, and precision. Key validation parameters, based on methods developed for morin and other flavonoids, would include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govucm.es

| Validation Parameter | Typical Specification/Method | Example Value (for Morin Hydrate) ucm.es |

|---|---|---|

| Linearity (R²) | Analysis of calibration standards at 5-7 concentration levels. | ≥ 0.999 |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.481 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | 1.458 µg/mL |

| Precision (%RSD) | Repeat analysis of quality control samples (intra- and inter-day). | < 2% |

| Accuracy/Recovery (%) | Spiking a blank matrix with a known concentration and measuring the recovery. | 98-102% |

Mass Spectrometry (MS) Applications in Complex Mixture Analysis and Metabolomics

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of flavonoids and their glycosides, offering high sensitivity and detailed structural information. When coupled with a separation technique like LC, it allows for the analysis of Morin 3-O-α-D-glucopyranoside in complex plant extracts and biological fluids.

In metabolomics, LC-MS is used to profile and identify a wide range of secondary metabolites in an untargeted fashion. The accurate mass measurement provided by high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, is crucial for determining the elemental composition of the molecule. For Morin 3-O-α-D-glucopyranoside, the molecular formula is C₂₁H₂₀O₁₂. MS analysis would confirm the corresponding molecular ion peak. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion to gain further structural insights. The most common fragmentation pathway for flavonoid O-glycosides is the cleavage of the glycosidic bond. nih.gov This results in a neutral loss of the sugar moiety (162 Da for a hexose (B10828440) like glucose) and the formation of an aglycone fragment ion (Y₀⁺ or [M+H-162]⁺). nih.gov This characteristic fragmentation is key to identifying the compound as a morin glycoside. Further fragmentation of the morin aglycone ion can provide information about the structure of the flavonoid core. mdpi.com

| Ion Type | Description | Expected m/z (Positive Mode) |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion of Morin 3-O-α-D-glucopyranoside (C₂₁H₂₀O₁₂). | 465.0982 |

| [M+Na]⁺ | Sodiated adduct. | 487.0801 |

| [Y₀]⁺ or [M+H-162]⁺ | Aglycone fragment (Morin) after neutral loss of the glucose moiety. | 303.0505 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including complex natural products like Morin 3-O-α-D-glucopyranoside. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals and to establish the connectivity of the molecule, confirming the identity of the morin aglycone, the glucose sugar, and the position of the glycosidic linkage at the 3-hydroxyl group. nih.gov

Recent research has led to the reinvestigation and revision of previously reported NMR data for morin-3-O-glucoside, providing accurate chemical shift assignments. nih.govresearchgate.net

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

|---|---|---|

| Morin Aglycone | ||

| 2 | 158.4 | - |

| 3 | 135.7 | - |

| 4 | 179.5 | - |

| 5 | 163.0 | - |

| 6 | 99.7 | 6.19 (d, 2.4) |

| 7 | 166.2 | - |

| 8 | 94.8 | 6.39 (d, 2.4) |

| 9 | 162.5 | - |

| 10 | 105.4 | - |

| 1' | 113.1 | - |

| 2' | 159.2 | - |

| 3' | 99.8 | 7.83 (d, 2.4) |

| 4' | 160.0 | - |

| 5' | 108.9 | 6.87 (dd, 8.4, 2.4) |

| 6' | 132.5 | 6.86 (d, 8.4) |

| Glucose Moiety | ||

| 1'' | 105.3 | 5.35 (d, 7.2) |

| 2'' | 75.1 | 3.50 (m) |

| 3'' | 77.2 | 3.45 (m) |

| 4'' | 70.0 | 3.40 (m) |

| 5'' | 73.1 | 3.25 (m) |

| 6'' | 61.9 | 3.75 (dd, 12.0, 2.4), 3.55 (m) |

Beyond structural elucidation, advanced NMR techniques are used to study the three-dimensional conformation of the molecule in solution and its interactions with biological macromolecules. Saturation Transfer Difference (STD) NMR, for instance, is a powerful ligand-based method to identify which parts of a small molecule are in close contact with a protein receptor, such as serum albumin. lew.romdpi.com By irradiating the protein and observing the transfer of saturation to the ligand's protons, one can map the binding epitope. While specific interaction studies for Morin 3-O-α-D-glucopyranoside are not widely reported, this technique could reveal key binding determinants, crucial for understanding its transport and bioavailability. unipi.it

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Quantitative and Qualitative Analysis in Biological Samples

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the gold standard for the quantitative analysis of drugs and metabolites in biological samples due to their exceptional sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for intact glycosides due to their low volatility, typically requiring a derivatization step. uu.nl

A quantitative LC-MS/MS method for Morin 3-O-α-D-glucopyranoside in a biological matrix like plasma would involve a sample preparation step (e.g., protein precipitation or solid-phase extraction), followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion fragmentation transition.

| Parameter | Typical Condition/Value |

|---|---|

| Chromatography | UPLC/HPLC with C18 column |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MRM Transition (Negative) | Q1: 463.1 m/z → Q3: 301.1 m/z |

| LLOQ in Plasma | Typically in the low ng/mL range (e.g., 1-5 ng/mL) |

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) |

| Internal Standard | A structurally similar compound (e.g., another flavonoid glycoside) |

Interactions with Biological Systems Beyond Direct Target Modulation Research Focus

Modulation of Microbiota Composition and Metabolic Activity

The metabolism of flavonoids by gut bacteria is a key aspect of this interaction. The initial and most critical step is the deglycosylation of the flavonoid glycoside. This process, the cleavage of the sugar moiety from the flavonoid backbone, is carried out by bacterial enzymes, primarily β-glucosidases. This enzymatic action releases the aglycone, Morin (B1676745), and a glucose molecule. The liberation of glucose can serve as a nutrient source for various gut bacteria, potentially influencing their proliferation and metabolic activities.

Research into other flavonoid glycosides suggests that their presence can selectively stimulate the growth of certain bacterial genera. For instance, the consumption of polyphenol-rich foods has been associated with an increase in the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus. These bacteria are known to possess the enzymatic machinery necessary for the hydrolysis of glycosidic bonds. Therefore, it is plausible that Morin 3-O-β-D-glucopyranoside could favor the growth of such bacteria, thereby modulating the microbiota composition.

The metabolic activity of the microbiota is also impacted. The fermentation of the released glucose molecule can lead to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate (B1210297). These SCFAs are crucial for maintaining gut health, serving as an energy source for colonocytes, and exhibiting anti-inflammatory properties.

A summary of potential microbial interactions is presented in the table below:

| Interaction Type | Potential Effect of Morin 3-O-β-D-glucopyranoside | Key Microbial Players (Hypothesized) |

| Deglycosylation | Release of Morin (aglycone) and glucose | Bifidobacterium spp., Lactobacillus spp., Bacteroides spp. |

| Modulation of Microbial Growth | Potential increase in beneficial bacteria | Bifidobacterium spp., Lactobacillus spp. |

| Metabolic Shift | Increased production of short-chain fatty acids (SCFAs) | Butyrate, Propionate, and Acetate producers |

Interplay with Host-Microbiome Metabolic Pathways

The interaction between Morin 3-O-β-D-glucopyranoside and the gut microbiota initiates a cascade of metabolic events that involve both the host and the microbiome in a complex interplay. The initial biotransformation of the glycoside by microbial enzymes is a prerequisite for the subsequent absorption and systemic effects of its metabolites.

Once the aglycone, Morin, is released, it can be further metabolized by the gut microbiota. This catabolism typically involves the cleavage of the C-ring of the flavonoid structure, leading to the formation of smaller phenolic compounds. These microbially-derived metabolites are generally more readily absorbed by the host than the original glycoside or even the aglycone.

This host-microbiome co-metabolism highlights the importance of a healthy and functional gut microbiota in unlocking the potential health benefits of dietary flavonoids. The composition and metabolic capacity of an individual's microbiome can significantly influence the profile of metabolites produced from Morin 3-O-β-D-glucopyranoside, leading to inter-individual variations in its biological effects.

Influence on Bioavailability and Metabolic Fate in Complex Biological Environments

The bioavailability of flavonoids is a critical factor determining their physiological relevance. In their glycosidic form, such as Morin 3-O-β-D-glucopyranoside, flavonoids are generally poorly absorbed in the small intestine due to their hydrophilicity and large molecular size. The primary route for their absorption is dependent on the metabolic action of the gut microbiota in the colon.

The microbial deglycosylation of Morin 3-O-β-D-glucopyranoside is the rate-limiting step for its bioavailability. The resulting aglycone, Morin, is more lipophilic and can be absorbed by the colonic epithelium. However, even the absorption of the aglycone can be limited.

Furthermore, the metabolic fate of Morin 3-O-β-D-glucopyranoside is intricately linked to its interaction with the microbiota. As previously mentioned, the microbial catabolism of the Morin aglycone into smaller phenolic acids significantly influences the types of metabolites that enter the host circulation. The bioavailability of these smaller metabolites is generally higher than that of the intact aglycone.

The table below summarizes the influence of the gut microbiota on the bioavailability of Morin 3-O-β-D-glucopyranoside:

| Stage | Process | Role of Gut Microbiota | Impact on Bioavailability |

| Small Intestine | Limited absorption of the intact glycoside | Minimal | Low bioavailability of the parent compound |

| Colon | Deglycosylation by microbial β-glucosidases | Essential | Releases the more absorbable aglycone, Morin |

| Colon | Catabolism of the aglycone | Significant | Produces smaller, more readily absorbed phenolic acids |

| Systemic Circulation | Presence of microbial metabolites | Crucial | The profile of circulating metabolites is largely determined by microbial action |

Future Research Directions and Unexplored Avenues for Morin 3 O α D Glucopyranoside

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics)

A significant opportunity lies in the application of multi-omics technologies to comprehensively understand the biosynthesis, mechanism of action, and metabolic fate of Morin (B1676745) 3-O-α-D-glucopyranoside. While specific multi-omics studies on this particular glycoside are not yet prevalent, the approach has proven powerful for decoding the roles of other specialized plant metabolites. mdpi.com

Genomics and Transcriptomics: Sequencing the genomes or transcriptomes of source organisms, such as plants from the family Moraceae or the species Acridocarpus orientalis, can identify the specific genes and enzymes involved in its unique biosynthetic pathway. nih.govnih.gov This knowledge is foundational for metabolic engineering and enhancing production.

Proteomics: Proteomic analyses can pinpoint the direct protein targets of Morin 3-O-α-D-glucopyranoside within cells. By comparing the proteome of treated versus untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered, revealing the signaling pathways modulated by the compound. This can validate and expand upon known targets like protein-tyrosine kinase. medchemexpress.com

Metabolomics: Metabolomic studies are crucial for tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems. As flavonoid glycosides are often hydrolyzed to their aglycone form by intestinal microbiota, metabolomics can identify the resulting metabolites and determine which molecular species is responsible for the observed biological effects. mdpi.com

The integration of these datasets through systems biology can create a holistic model of the compound's interaction with living organisms, moving beyond a single-target-single-outcome paradigm. mdpi.com

Exploration of Novel Biological Targets and Pathophysiological Contexts

Initial research has identified several biological activities for Morin 3-O-α-D-glucopyranoside, but its full potential across different diseases is yet to be explored. researchgate.net Current findings provide a strong basis for investigating new therapeutic applications.

The compound is known to inhibit enzymes such as reverse transcriptase, protein-tyrosine kinase, and xanthine (B1682287) oxidase. medchemexpress.com It has also shown cytotoxic effects against various cancer cell lines, including human hepatoma (HepG2) and colorectal adenocarcinoma (HCT116, HT29). nih.govmedchemexpress.com

Below is a summary of its observed cytotoxic activity:

| Cell Line | Cancer Type | Cell Viability (%) |

| HepG2 | Human Hepatoma | 11.20 |

| HCT116 | Colorectal Adenocarcinoma | 22.19 |

| HT29 | Colorectal Adenocarcinoma | 38.11 |

| Data sourced from MedChemExpress, reflecting cell viability compared to a control. medchemexpress.com |

Future research should aim to:

Identify Novel Kinase Targets: Given its known inhibition of protein-tyrosine kinase, a broad screening against a panel of kinases could reveal more specific and potent targets relevant to oncology and inflammatory diseases.

Investigate Anti-neuroinflammatory Potential: The antioxidant and anti-inflammatory properties of many flavonoids suggest a potential role in neuroprotection. researchgate.net Studies in models of neurodegenerative diseases could uncover novel applications.

Explore Metabolic Disorders: The inhibition of xanthine oxidase points towards a potential role in managing conditions like gout. medchemexpress.com Its effects on metabolic pathways related to diabetes and obesity warrant investigation.

Uncover Mechanisms of Antifungal Action: While its antifungal properties are established, the precise mechanism of how it disrupts fungal cell growth and viability remains an open question. nih.gov

Advancements in Sustainable Sourcing and Production Technologies

The sustainable supply of Morin 3-O-α-D-glucopyranoside is critical for extensive research and potential commercialization. Current methods rely on extraction from plant sources, such as Acridocarpus orientalis, which can be inefficient and ecologically taxing. nih.gov

Future advancements should focus on:

Microbial Biotransformation: A promising avenue is the use of microorganisms to produce the compound. For instance, the fungus Cunninghamella sp. has been successfully used to transform morin into Morin 3-O-glucoside, demonstrating the feasibility of biotechnological production. nih.gov This method offers a more controlled and potentially scalable alternative to agricultural sourcing.

Enzymatic Synthesis: Utilizing isolated glycosyltransferase enzymes could allow for the precise and high-yield synthesis of Morin 3-O-α-D-glucopyranoside from its aglycone precursor, morin. This approach avoids complex chemical synthesis routes that often suffer from low yields. mdpi.com

Metabolic Engineering: Once the biosynthetic genes are identified (as discussed in 8.1), they could be introduced into microbial hosts like E. coli or yeast to create engineered strains capable of producing the compound from simple sugars.

Development of Research Tools and Probes for Mechanistic Dissection

To deeply understand how Morin 3-O-α-D-glucopyranoside functions at a molecular level, the development of specialized chemical probes is essential. These tools would allow researchers to visualize and isolate the compound's interactions within a complex cellular environment.

Fluorescent Probes: Synthesizing derivatives of the compound with a fluorescent tag would enable real-time imaging of its subcellular localization and trafficking. This could answer key questions about where in the cell it accumulates to exert its effects.

Affinity-Based Probes: Attaching a biotin (B1667282) or alkyne handle to the molecule would create a probe for "pull-down" experiments. After treating cells with this probe, researchers could isolate and identify its direct binding partners using mass spectrometry, providing definitive evidence of its molecular targets.

Photo-crosslinking Probes: Incorporating a photo-activatable group would allow for the covalent linking of the compound to its biological targets upon UV irradiation. This technique provides a powerful method for mapping interaction sites on target proteins.

These research tools would be instrumental in moving from correlation (e.g., compound inhibits cell growth) to causation by definitively identifying the molecular initiating events.

Opportunities for Interdisciplinary Collaboration and Innovative Research Paradigms

Maximizing the research potential of Morin 3-O-α-D-glucopyranoside requires breaking down traditional scientific silos and fostering collaboration across diverse fields.

Nanotechnology and Drug Delivery: The poor aqueous solubility and low bioavailability of many flavonoids, including the aglycone morin, limit their clinical application. mdpi.com Collaboration with materials scientists and nanotechnologists could lead to the development of novel delivery systems, such as albumin-based nanoparticles or liposomes. These carriers could enhance solubility, improve stability, and enable targeted delivery to specific tissues, thereby increasing therapeutic efficacy. mdpi.com

Computational Chemistry and Structural Biology: Partnering with computational chemists can enable in silico modeling of how Morin 3-O-α-D-glucopyranoside docks with its protein targets. These predictive models can guide the design of more potent and selective derivatives. Structural biologists can then work to crystallize the compound with its target proteins to validate these models and provide atomic-level insights into the interaction.

Food Science and Nutraceuticals: Given its natural origin, there is an opportunity for collaboration with food scientists to explore its use as a functional food ingredient or nutraceutical. Research into its stability and bioavailability in various food matrices would be essential for this application. mdpi.com

Clinical and Translational Research: Ultimately, bridging the gap between preclinical findings and human health requires collaboration with clinicians. Designing and conducting well-controlled clinical trials to investigate the therapeutic potential of Morin 3-O-α-D-glucopyranoside in relevant patient populations is the final and most critical step in its developmental pathway.

By embracing these future directions, the scientific community can systematically dissect the properties of Morin 3-O-α-D-glucopyranoside and pave the way for its potential use in therapeutic and health-promoting applications.

Q & A

Q. Advanced

- HPLC-DAD-ESI-MS/MS : Enables simultaneous quantification of multiple markers (e.g., in bioconverted plant extracts). Use internal standards like astragalin for calibration .

- Validation Parameters : Ensure linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (90–110%) per ICH guidelines.

- Sample Prep : Liquid-liquid extraction (LLE) with ethyl acetate improves recovery from aqueous matrices .

How does bioconversion affect the concentration and bioactivity of Morin 3-O-β-D-glucopyranoside?

Advanced

Bioconversion using enzymes like Viscozyme reduces Morin 3-O-β-D-glucopyranoside levels (e.g., 0.88-fold decrease) while increasing synergistic compounds like syringaldehyde and trans-caffeic acid, which enhance antidiabetic activity . Key steps :

- Monitor compound stability via time-course HPLC analysis.

- Use bioactivity-guided fractionation to identify active metabolites.

What experimental models are used to validate the anticancer activity of Morin 3-O-β-D-glucopyranoside?

Q. Advanced